molecular formula C20H14I2N2O2 B11554103 N,N'-benzene-1,2-diylbis(3-iodobenzamide)

N,N'-benzene-1,2-diylbis(3-iodobenzamide)

Cat. No.: B11554103
M. Wt: 568.1 g/mol
InChI Key: IIWHABJRAJGCHH-UHFFFAOYSA-N
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Description

N,N’-benzene-1,2-diylbis(3-iodobenzamide) is an organic compound characterized by the presence of two benzamide groups connected via a benzene ring and substituted with iodine atoms at the 3-position of each benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-benzene-1,2-diylbis(3-iodobenzamide) typically involves the reaction of 3-iodobenzoic acid with 1,2-diaminobenzene under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds. The reaction is conducted in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for N,N’-benzene-1,2-diylbis(3-iodobenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-benzene-1,2-diylbis(3-iodobenzamide) can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine atoms or the benzamide groups.

    Coupling Reactions: The benzamide groups can engage in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atoms under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could result in the formation of carboxylic acid derivatives.

Scientific Research Applications

N,N’-benzene-1,2-diylbis(3-iodobenzamide) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-benzene-1,2-diylbis(3-iodobenzamide) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The iodine atoms play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

    N,N’-ethane-1,2-diylbis(benzamide): Similar structure but with an ethane linker instead of a benzene ring.

    N,N’-benzene-1,2-diylbis(4-iodobenzamide): Similar structure but with iodine atoms at the 4-position.

    N,N’-benzene-1,2-diylbis(3-chlorobenzamide): Similar structure but with chlorine atoms instead of iodine.

Uniqueness

N,N’-benzene-1,2-diylbis(3-iodobenzamide) is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. The iodine atoms enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C20H14I2N2O2

Molecular Weight

568.1 g/mol

IUPAC Name

3-iodo-N-[2-[(3-iodobenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H14I2N2O2/c21-15-7-3-5-13(11-15)19(25)23-17-9-1-2-10-18(17)24-20(26)14-6-4-8-16(22)12-14/h1-12H,(H,23,25)(H,24,26)

InChI Key

IIWHABJRAJGCHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)I)NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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